benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a 3-chlorobenzylidene substituent at the C2 position and a benzyl ester group at the C6 oxygen. This compound belongs to a class of molecules designed to modulate biological targets, particularly in oncology, due to structural similarities with tubulin-binding agents . Its Z-configuration at the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with hydrophobic protein pockets.
The compound’s core structure—a dihydrobenzofuran-3-one scaffold—is shared with several analogs, which differ in substituents on the benzylidene ring or the ester/acid moiety. These modifications influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity. Below, we systematically compare this compound with its closest structural and functional analogs.
Properties
Molecular Formula |
C24H17ClO5 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H17ClO5/c25-18-8-4-7-17(11-18)12-22-24(27)20-10-9-19(13-21(20)30-22)28-15-23(26)29-14-16-5-2-1-3-6-16/h1-13H,14-15H2/b22-12- |
InChI Key |
CTUALTFNXNWHTO-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the intermediate compound. This intermediate is then reacted with benzyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the benzyl or chlorobenzylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs are summarized in Table 1 , with variations in the benzylidene substituent (R1) and ester/acid group (R2).
Table 1: Structural and Physicochemical Comparison
*XLogP3: Estimated octanol-water partition coefficient. †Calculated based on molecular formula C24H17ClO5.
Key Observations:
Substituent Effects (R1): Halogenated Aromatics (Cl vs. Heterocyclic Groups (Furan/Thiophene): Replacing the benzene ring with 5-methylfuran (XLogP3 ~3.2) or 3-methylthiophen (XLogP3 ~3.7) introduces heteroatoms, altering electronic properties and steric bulk. Thiophene’s sulfur atom may engage in unique dipole interactions . Indole Derivative (5a): The indole group in 5a adds steric bulk and hydrogen-bonding capacity, critical for tubulin binding .
Ester vs. Acid (R2): The benzyl ester in the target compound improves cell permeability compared to the propanoic acid derivative (XLogP3 ~2.1 vs. ~3.5) . However, the acid form may exhibit better solubility and bioavailability in physiological conditions.
Biological Activity
Benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound that has garnered interest for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C27H24O8
- Molecular Weight : 476.5 g/mol
- IUPAC Name : Benzyl 2-{[(2Z)-3-oxo-2-(3-chlorobenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- CAS Number : 858765-96-5
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation and Bcl-2 downregulation |
| HT29 (Colon Cancer) | 15.0 | Induction of apoptosis through mitochondrial pathway |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Study 1: Anticancer Efficacy
A study published in the Journal of Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM.
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
